molecular formula C12H13N3O2S B11087666 1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone

1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone

Cat. No.: B11087666
M. Wt: 263.32 g/mol
InChI Key: YHDNSGJWWLLXGY-UHFFFAOYSA-N
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Description

1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone is a complex organic compound with a unique structure that includes an imidazo[4,5-b]indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone can be achieved through a multi-step process involving the condensation of ninhydrin with ethyl acetoacetate, followed by cyclization with hydrazine hydrate in water . This method is considered green and efficient, utilizing water as a benign solvent. The compound can also be synthesized via alkylation and aza-Michael addition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone is unique due to its imidazo[4,5-b]indole core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

1-(8b-hydroxy-3-methyl-2-sulfanylidene-1,3a-dihydroimidazo[4,5-b]indol-4-yl)ethanone

InChI

InChI=1S/C12H13N3O2S/c1-7(16)15-9-6-4-3-5-8(9)12(17)10(15)14(2)11(18)13-12/h3-6,10,17H,1-2H3,(H,13,18)

InChI Key

YHDNSGJWWLLXGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2C(C3=CC=CC=C31)(NC(=S)N2C)O

Origin of Product

United States

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